
(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride
Descripción general
Descripción
“(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1803610-26-5 . It is also known as indolin-3-ylmethanol hydrochloride . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of indole derivatives has been explored in various studies. For instance, the direct resolution of racemic 2-(2,3-dihydro-1H-indol-3-yl)ethanol has been achieved by chiral simulated moving bed (SMB) chromatography . The single enantiomers were isolated as their dihydrogen phosphate salts .
Molecular Structure Analysis
The molecular structure of “(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride” can be represented by the InChI code: 1S/C9H11NO.ClH/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-4,7,10-11H,5-6H2;1H . This indicates that the compound consists of a chlorine atom (Cl), a hydrogen atom (H), nine carbon atoms ©, eleven hydrogen atoms (H), and one nitrogen atom (N).
Physical And Chemical Properties Analysis
“(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride” has a molecular weight of 185.65 . It is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride is suitable for use in pharmaceutical analytical applications, including pharma release testing, method development for qualitative and quantitative analyses, and calibration requirements in quality control testing .
Cancer Treatment Research
Indole derivatives, including 2,3-dihydro-1H-indol-3-ylmethanol;hydrochloride, have been increasingly studied for their potential in treating cancer cells due to their biologically active properties .
Antimicrobial Research
These compounds are also being explored for their applications in combating various microbes, contributing to the development of new antimicrobial agents .
Neuroprotective and Antioxidant Synthesis
2,3-Dihydroindoles show promise in synthesizing new compounds with neuroprotective and antioxidant properties, which are vital for treating disorders related to oxidative stress and neuronal damage .
Synthetic Chemistry
The compound serves as an intermediate in synthetic chemistry for the creation of new molecules with potential biological activities. It’s used in reactions that require specific structural features like indoles .
Plant Hormone Research
Indole derivatives are significant in plant biology as they form the basis of essential hormones like indole-3-acetic acid, which is crucial for plant growth and development .
Mecanismo De Acción
Indole Derivatives and Their Biological Potential
Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various conditions, including cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its structure. They can act as agonists or antagonists at various receptors, influencing cellular signaling pathways .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole itself is a signaling molecule produced by both bacteria and plants
Result of Action
Indole derivatives have been shown to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Direcciones Futuras
Indole-containing small molecules, such as “(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride”, have shown diverse pharmacological activities and have been the subject of extensive research . The rapid emergence of drug-resistant tuberculosis has led to an increased interest in indole derivatives as potential anti-tubercular agents . Future research may focus on the design of novel compounds with anti-tubercular activity .
Propiedades
IUPAC Name |
2,3-dihydro-1H-indol-3-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-4,7,10-11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRQVCXYRFUTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



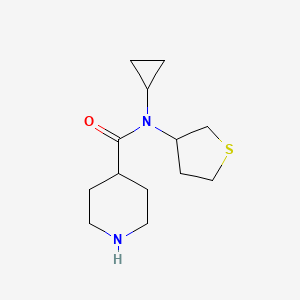
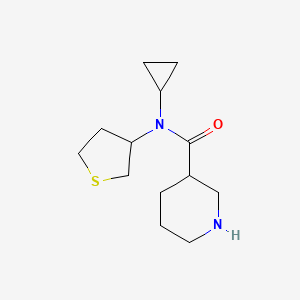
![Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1478012.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1478013.png)
![3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478014.png)
![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478020.png)
![1-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478021.png)
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1478023.png)
![3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1478024.png)

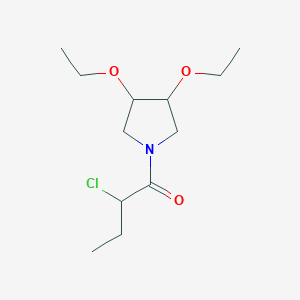
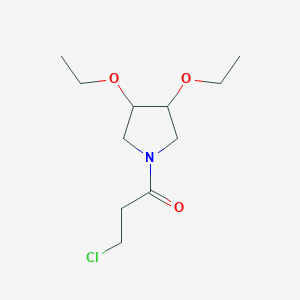
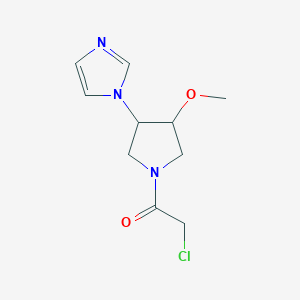
![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478029.png)